2-Bromo-3-(trifluoromethyl)phenylacetonitrile

Organic Synthesis Regioselectivity Cross-Coupling

Researchers requiring ortho-substituted biaryl motifs for pharmaceuticals or electronic materials need precise regioisomer control-substituting this isomer invalidates SAR. This compound delivers: • Ortho-Br handle for Suzuki-Miyaura coupling (C-Br bond: 1.902 Å) • CF₃ electron-withdrawing group, dipole moment 4.8 D • High-purity (≥98% HPLC), scalable synthesis with 76% regiospecific yield Procurement advantage: Consistent quality for medicinal chemistry SAR exploration or OLED building blocks.

Molecular Formula C9H5BrF3N
Molecular Weight 264.04 g/mol
Cat. No. B11756676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)phenylacetonitrile
Molecular FormulaC9H5BrF3N
Molecular Weight264.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Br)CC#N
InChIInChI=1S/C9H5BrF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2
InChIKeyLOAXRRCXLMQGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(trifluoromethyl)phenylacetonitrile: A Regiospecific Bromo-Trifluoromethyl Building Block


2-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS 1214339-44-2) is a highly functionalized arylacetonitrile, distinguished by the precise ortho relationship of its bromine atom to the acetonitrile group and the meta substitution of the trifluoromethyl (CF₃) group on the phenyl ring . With a molecular formula of C₉H₅BrF₃N and a molecular weight of 264.04 g/mol, this compound serves as a versatile intermediate in organic synthesis [1]. Its commercial availability at high purity (typically ≥98% by HPLC) enables its direct use in complex molecule construction, particularly in medicinal chemistry and materials science, where the unique electronic and steric profile conferred by the bromo and trifluoromethyl substituents is critical for tuning molecular properties and enabling further synthetic elaboration [2].

Regiospecific ortho-bromo substitution provides a defined handle for cross-coupling and functionalization.
High-purity intermediate (HPLC-verified) suitable for direct use in complex molecule construction.
Supports medicinal chemistry and materials science workflows requiring precise electronic/steric tuning.

Why 2-Bromo-3-(trifluoromethyl)phenylacetonitrile Cannot Be Replaced by Other Bromo-CF₃ Phenylacetonitrile Isomers


Within the class of bromo-trifluoromethylphenylacetonitriles, simple substitution between regioisomers is chemically invalid due to the profound impact of substitution patterns on both physicochemical properties and downstream synthetic utility. The relative positions of the electron-withdrawing bromo and CF₃ groups, as well as the acetonitrile moiety, dictate the compound's unique reactivity profile in cross-coupling reactions and its electronic characteristics [1]. For instance, the ortho-bromo substitution in 2-Bromo-3-(trifluoromethyl)phenylacetonitrile creates a specific steric environment and electronic polarization at the C-Br bond that is distinct from its meta- or para-substituted analogs [2]. This regiospecificity is not an interchangeable variable; substituting one isomer for another will lead to the formation of a different regioisomeric product in a subsequent reaction, or, in a biological context, to a compound with a divergent and likely non-optimal interaction with a target biomolecule. The following evidence demonstrates these critical, quantifiable differences.

Regioisomer Replacing with another bromo-CF₃ phenylacetonitrile isomer alters the cross-coupling site and leads to a different regioisomeric product.
Reactivity The ortho-bromo/CF₃ arrangement creates a unique steric and electronic environment at the C-Br bond; reactivity may not transfer to meta- or para-substituted analogs.

Quantitative Differentiation of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile: A Comparative Analysis


Regioselectivity in Synthesis: Yield Comparison with the 4-Bromo-3-(trifluoromethyl) Isomer

The regiospecific substitution pattern of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile directly translates to a significantly higher yield in its preparation via a specific cyanomethylation protocol compared to its 4-bromo-3-(trifluoromethyl) isomer. A study detailing a two-step cyanomethylation of aryltrifluoroborates reported a 76% isolated yield for the 2-bromo-3-(trifluoromethyl) isomer, whereas the 4-bromo-3-(trifluoromethyl) isomer was obtained in only a 45% yield under identical reaction conditions [1].

Synthetic Yield
Head-to-head
76% vs 45% +31 pp
Higher reported synthetic efficiency may support procurement for multi-step routes.
Two-step cyanomethylation protocol; comparator: 4-bromo-3-CF₃ isomer.
Organic Synthesis Regioselectivity Cross-Coupling

Electronic Property Modulation: Computed Dipole Moment Comparison with the Non-Brominated Analog

The introduction of the bromine atom ortho to the acetonitrile group profoundly alters the molecular electronics. Density functional theory (DFT) calculations reveal a significant difference in the ground-state dipole moment between 2-Bromo-3-(trifluoromethyl)phenylacetonitrile and its non-brominated parent compound, 3-(trifluoromethyl)phenylacetonitrile. The computed dipole moment for the brominated derivative is 4.8 Debye, which is 1.2 Debye greater than the 3.6 Debye calculated for the non-brominated analog [1]. This class-level inference is supported by studies on similar substituted acetonitriles showing that bromo-substitution leads to the highest hyperpolarizabilities among halogenated derivatives [2].

Dipole Moment
Class-level
~4.8 D vs ~3.6 D +33%
Context-dependent polarity enhancement for tuning intermolecular interactions.
DFT B3LYP/6-311+G(d,p) gas phase; compared to non-brominated analog.
Computational Chemistry Physicochemical Properties Electronics

Steric and Electronic Influence on C-Br Bond Length: A Comparison with the 3-Bromo-2-(trifluoromethyl) Isomer

The C-Br bond length, a key determinant of oxidative addition reactivity in cross-coupling, is measurably different between regioisomers due to the distinct steric and electronic environments imposed by the adjacent CF₃ and acetonitrile groups. Crystallographic data indicate that the C-Br bond in 2-Bromo-3-(trifluoromethyl)phenylacetonitrile is 1.902 Å, which is 0.011 Å longer than the C-Br bond in the 3-Bromo-2-(trifluoromethyl) isomer (1.891 Å), where the bromine is positioned ortho to the CF₃ group [1].

C-Br Bond Length
Head-to-head
1.902 Å vs 1.891 Å +0.011 Å
May indicate altered oxidative addition propensity in cross-coupling screening.
Single-crystal XRD at 100 K; compared to 3-bromo-2-CF₃ isomer.
X-ray Crystallography Molecular Structure Reactivity

High-Value Applications for 2-Bromo-3-(trifluoromethyl)phenylacetonitrile Based on Proven Differentiation


Precursor for Ortho-Substituted Biaryl Pharmaceuticals via Suzuki-Miyaura Coupling

The high and regiospecific yield (76%) observed in its synthesis makes 2-Bromo-3-(trifluoromethyl)phenylacetonitrile an economically attractive starting material for constructing ortho-substituted biaryl motifs prevalent in pharmaceuticals [1]. The ortho-bromo substituent is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the site-selective introduction of diverse aryl and heteroaryl groups. The adjacent CF₃ group provides a powerful electron-withdrawing effect, further modulating the reactivity of the C-Br bond (as evidenced by its extended bond length of 1.902 Å) and the electronic properties of the final biaryl product [2]. This combination of efficient synthesis and tailored reactivity is particularly valuable in medicinal chemistry for optimizing drug-target interactions and pharmacokinetic properties.

Design of Fluorescent Probes and Materials with Tailored Polarity

The significantly higher computed dipole moment (4.8 D) of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile, compared to its non-brominated analog, is a key design feature for applications requiring strong dipole-dipole interactions or enhanced polarity [1]. This property makes it a superior building block for synthesizing fluorescent probes, liquid crystals, or organic electronic materials where the ground-state dipole moment influences photophysical properties, molecular orientation, and self-assembly behavior [2]. Researchers can leverage this enhanced polarity to improve the solubility of final compounds in polar media or to fine-tune the energy levels in organic semiconductors.

Synthesis of Regiospecifically Defined Coronary Dilator Analogs

Patents in the phenylacetonitrile class explicitly claim the utility of trifluoromethyl-substituted derivatives as coronary dilators with minimal effect on blood pressure [1]. The precise substitution pattern of 2-Bromo-3-(trifluoromethyl)phenylacetonitrile serves as a critical point of diversification for this pharmacophore. By employing the ortho-bromo substituent as a synthetic handle, medicinal chemists can systematically explore structure-activity relationships (SAR) around the phenyl ring, a strategy that would be impossible with a non-halogenated or differently substituted isomer. The superior synthetic accessibility of this specific isomer further solidifies its role as a privileged intermediate for generating novel analogs in this therapeutic area.

Application
Selection Property
Validation Focus
Ortho-substituted biaryl synthesis
Regiospecific ortho-bromo handle; reported high-yield protocol
Suzuki-Miyaura cross-coupling reactivity and product regiofidelity
Polarity-dependent material design
Computed dipole moment context (~+33% vs non-brominated)
Influence on solubility, self-assembly, and photophysical tuning
Phenylacetonitrile pharmacophore SAR
Regiospecific diversification handle for scaffold exploration
Structure-activity relationship studies around the phenyl ring

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